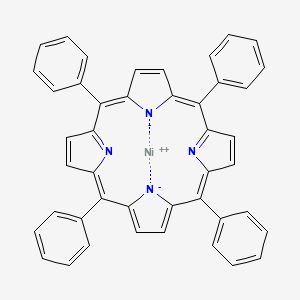
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II)
Descripción
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is an organometallic compound with the chemical formula C44H28N4Ni. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by its purple crystalline form and is known for its stability and solubility in organic solvents like benzene and dichloromethane .
Propiedades
Fórmula molecular |
C44H28N4Ni |
|---|---|
Peso molecular |
671.4 g/mol |
Nombre IUPAC |
nickel(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
Clave InChI |
CXIRWLOIAQYBLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
Pictogramas |
Irritant |
Sinónimos |
nickel tetraphenylporphyrin |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While the compound can be synthesized in the laboratory, it is also commercially available, eliminating the need for individual synthesis in many cases. The industrial production methods are similar to laboratory synthesis but are scaled up to meet commercial demands .
Análisis De Reacciones Químicas
Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s ability to coordinate with different ligands and its redox-active nature .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and organic peroxides.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like pyridine and imidazole can substitute at the nickel center under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) complexes, while reduction typically results in nickel(I) species .
Aplicaciones Científicas De Investigación
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic photovoltaic devices and other electronic materials.
Mecanismo De Acción
The mechanism by which 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The nickel center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and its role in mimicking metalloenzymes .
Comparación Con Compuestos Similares
- Iron(III) meso-tetraphenylporphine chloride
- Cobalt(II) meso-tetraphenylporphine
- Zinc(II) meso-tetraphenylporphine
Comparison: 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is unique due to its specific redox properties and stability. While similar compounds like Iron(III) meso-tetraphenylporphine chloride and Cobalt(II) meso-tetraphenylporphine also exhibit catalytic activity, 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is often preferred for its superior stability and solubility in organic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


